Cas no 356552-80-2 ((4-methylsulfanylphenyl)-thiophen-2-ylmethanol)
(4-methylsulfanylphenyl)-thiophen-2-ylmethanol Chemical and Physical Properties
Names and Identifiers
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- (4-methylsulfanylphenyl)-thiophen-2-ylmethanol
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- MDL: MFCD03211680
- Inchi: 1S/C12H12OS2/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8,12-13H,1H3
- InChI Key: TUHKCMUECMWDEQ-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(SC)C=C1)(C1SC=CC=1)O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
(4-methylsulfanylphenyl)-thiophen-2-ylmethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB428515-1 g |
4-Methylthiophenyl-(2-thienyl)methanol |
356552-80-2 | 1g |
€496.00 | 2023-04-23 | ||
| abcr | AB428515-5 g |
4-Methylthiophenyl-(2-thienyl)methanol |
356552-80-2 | 5g |
€1,217.60 | 2023-04-23 | ||
| Ambeed | A852206-5g |
(4-(Methylthio)thiophen-2-yl)(phenyl)methanol |
356552-80-2 | 97% | 5g |
$1559.0 | 2024-04-19 | |
| abcr | AB428515-1g |
4-Methylthiophenyl-(2-thienyl)methanol; . |
356552-80-2 | 1g |
€1621.70 | 2025-02-17 | ||
| abcr | AB428515-5g |
4-Methylthiophenyl-(2-thienyl)methanol |
356552-80-2 | 5g |
€1217.60 | 2023-09-04 | ||
| Ambeed | A852206-1g |
(4-(Methylthio)thiophen-2-yl)(phenyl)methanol |
356552-80-2 | 97% | 1g |
$418.0 | 2023-03-11 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD510739-1g |
(4-(Methylthio)thiophen-2-yl)(phenyl)methanol |
356552-80-2 | 97% | 1g |
¥2870.0 | 2023-03-11 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646112-1g |
(4-(Methylthio)phenyl)(thiophen-2-yl)methanol |
356552-80-2 | 98% | 1g |
¥6076.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646112-5g |
(4-(Methylthio)phenyl)(thiophen-2-yl)methanol |
356552-80-2 | 98% | 5g |
¥13540.00 | 2024-05-17 |
(4-methylsulfanylphenyl)-thiophen-2-ylmethanol Suppliers
(4-methylsulfanylphenyl)-thiophen-2-ylmethanol Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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4. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on (4-methylsulfanylphenyl)-thiophen-2-ylmethanol
Introduction to (4-Methylsulfanylphenyl)-Thiophen-2-ylmethanol (CAS No. 356552-80-2)
(4-Methylsulfanylphenyl)-thiophen-2-ylmethanol (CAS No. 356552-80-2) is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its unique molecular structure, which combines a thiophene ring and a phenyl group substituted with a methylsulfanyl moiety. The combination of these functional groups imparts distinct chemical and physical properties, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular formula of (4-Methylsulfanylphenyl)-thiophen-2-ylmethanol is C13H14OS2, and its molecular weight is approximately 246.37 g/mol. The compound is typically synthesized through a series of well-defined chemical reactions, including coupling reactions and functional group transformations. The synthetic route often involves the reaction of 4-methylthiophenol with 2-bromothiophene in the presence of a suitable catalyst, followed by reduction to introduce the hydroxymethyl group.
In the pharmaceutical industry, (4-Methylsulfanylphenyl)-thiophen-2-ylmethanol has shown promise as an intermediate in the development of novel drugs. Recent studies have explored its potential as a scaffold for designing compounds with specific biological activities. For instance, researchers have investigated its use in the synthesis of inhibitors for various enzymes and receptors, which could have therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.
The unique electronic properties of the thiophene ring and the methylsulfanyl group contribute to the compound's ability to interact with biological targets. The hydroxymethyl group can be further modified to introduce additional functional groups, enhancing the compound's pharmacological profile. This flexibility in chemical modification makes (4-Methylsulfanylphenyl)-thiophen-2-ylmethanol an attractive starting point for drug discovery programs.
In addition to its pharmaceutical applications, (4-Methylsulfanylphenyl)-thiophen-2-ylmethanol has also been studied for its potential use in materials science. The thiophene ring is known for its excellent electronic properties, making it a valuable component in the development of conductive polymers and organic semiconductors. Recent research has focused on incorporating this compound into polymer matrices to enhance their electrical conductivity and stability.
The physical properties of (4-Methylsulfanylphenyl)-thiophen-2-ylmethanol, such as its solubility and melting point, are important considerations for both synthetic processes and practical applications. The compound is generally soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO). Its melting point is around 80°C, which facilitates handling and processing in laboratory settings.
Safety and environmental considerations are crucial when working with any chemical compound. While (4-Methylsulfanylphenyl)-thiophen-2-ylmethanol is not classified as a hazardous material under current regulations, it is important to handle it with appropriate precautions to ensure safety. Standard laboratory practices, such as wearing personal protective equipment (PPE) and working under a fume hood, should be followed to minimize exposure risks.
In conclusion, (4-Methylsulfanylphenyl)-thiophen-2-ylmethanol (CAS No. 356552-80-2) is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique molecular structure and favorable physical properties make it an important intermediate in the development of new drugs and advanced materials. Ongoing research continues to explore new avenues for its use, further highlighting its significance in modern chemistry.
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